molecular formula C7H5ClN2 B15124632 3-Chloro-5-methylpicolinonitrile

3-Chloro-5-methylpicolinonitrile

Cat. No.: B15124632
M. Wt: 152.58 g/mol
InChI Key: BKRBHLCQRPPABF-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where the chlorine and methyl groups are substituted at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpicolinonitrile typically involves the chlorination of 5-methylpicolinonitrile. One common method includes the reaction of 5-methylpicolinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpicolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted picolinonitriles.

    Oxidation: Formation of 3-chloro-5-methylpicolinic acid or 3-chloro-5-methylpicolinaldehyde.

    Reduction: Formation of 3-chloro-5-methylpicolinamine.

Scientific Research Applications

3-Chloro-5-methylpicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpicolinonitrile
  • 3-Bromo-5-methylpicolinonitrile
  • 3-Chloro-5-methylpyridine

Uniqueness

3-Chloro-5-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3

InChI Key

BKRBHLCQRPPABF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C#N)Cl

Origin of Product

United States

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